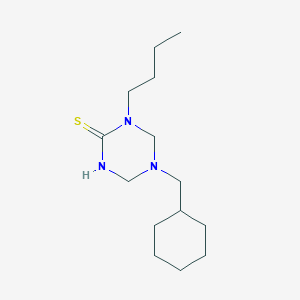
1-Butyl-5-(cyclohexylmethyl)-1,3,5-triazinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-5-(cyclohexylmethyl)-1,3,5-triazinane-2-thione is a chemical compound belonging to the class of triazinane derivatives This compound is characterized by its unique structure, which includes a triazinane ring substituted with butyl and cyclohexylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-5-(cyclohexylmethyl)-1,3,5-triazinane-2-thione typically involves the reaction of appropriate amines with carbon disulfide and alkyl halides. One common method includes the following steps:
Formation of the triazinane ring: This can be achieved by reacting a primary amine with formaldehyde and a secondary amine under acidic conditions.
Introduction of the butyl group: This step involves the alkylation of the triazinane ring with butyl halide in the presence of a base.
Addition of the cyclohexylmethyl group: This can be done through a similar alkylation reaction using cyclohexylmethyl halide.
Formation of the thione group: The final step involves the reaction of the intermediate compound with carbon disulfide under basic conditions to introduce the thione group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-5-(cyclohexylmethyl)-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The butyl and cyclohexylmethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various alkyl or aryl substituted triazinane derivatives.
Scientific Research Applications
1-Butyl-5-(cyclohexylmethyl)-1,3,5-triazinane-2-thione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butyl-5-(cyclohexylmethyl)-1,3,5-triazinane-2-thione involves its interaction with various molecular targets and pathways. The thione group can interact with nucleophiles, leading to the formation of covalent bonds with biological molecules. This interaction can modulate the activity of enzymes and receptors, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Butyl-3,5-dimethyl-1,3,5-triazinane-2-thione: Similar structure but with different alkyl substitutions.
1-Butyl-5-(phenylmethyl)-1,3,5-triazinane-2-thione: Similar structure with a phenylmethyl group instead of a cyclohexylmethyl group.
1-Butyl-5-(ethylmethyl)-1,3,5-triazinane-2-thione: Similar structure with an ethylmethyl group.
Uniqueness
1-Butyl-5-(cyclohexylmethyl)-1,3,5-triazinane-2-thione is unique due to the presence of the cyclohexylmethyl group, which imparts distinct steric and electronic properties
Properties
Molecular Formula |
C14H27N3S |
|---|---|
Molecular Weight |
269.45 g/mol |
IUPAC Name |
1-butyl-5-(cyclohexylmethyl)-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C14H27N3S/c1-2-3-9-17-12-16(11-15-14(17)18)10-13-7-5-4-6-8-13/h13H,2-12H2,1H3,(H,15,18) |
InChI Key |
AZIAILGXPSFGJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CN(CNC1=S)CC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















